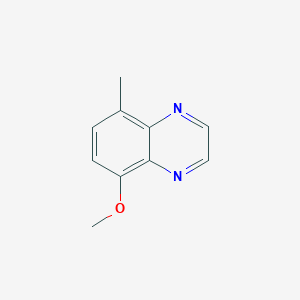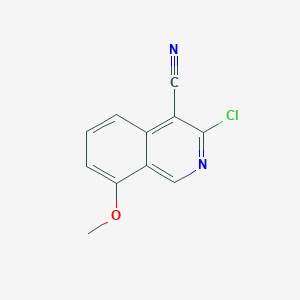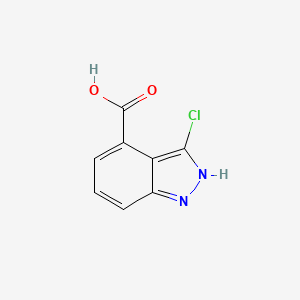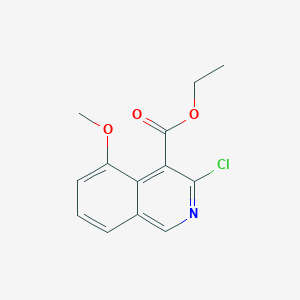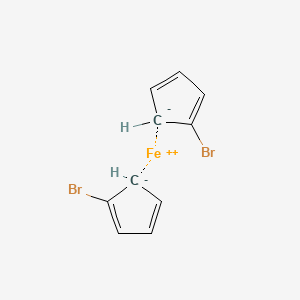
1,1'Dibromoferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier MFCD01075755 1,1’-Dibromoferrocene It is a derivative of ferrocene, a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom
Preparation Methods
1,1’-Dibromoferrocene: can be synthesized through several methods. One common synthetic route involves the bromination of ferrocene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically takes place in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the 1,1’-positions of the ferrocene molecule .
Industrial production methods for 1,1’-Dibromoferrocene may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
1,1’-Dibromoferrocene: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions often require the presence of a base and proceed under mild conditions.
Oxidation and Reduction: The ferrocene core can undergo oxidation to form ferrocenium ions or reduction to form ferrocene derivatives with different oxidation states.
Coupling Reactions: can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.
Scientific Research Applications
1,1’-Dibromoferrocene: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organometallic compounds and materials. Its reactivity makes it valuable in the development of new catalysts and ligands.
Biology and Medicine: Research into ferrocene derivatives, including , explores their potential as anticancer agents, enzyme inhibitors, and diagnostic tools.
Industry: is used in the production of advanced materials, such as conductive polymers and molecular electronics.
Mechanism of Action
The mechanism of action of 1,1’-Dibromoferrocene in various applications is largely dependent on its redox properties and ability to undergo substitution reactions. In biological systems, ferrocene derivatives can interact with cellular components, leading to oxidative stress or inhibition of specific enzymes. The bromine atoms in 1,1’-Dibromoferrocene can also facilitate binding to target molecules, enhancing its efficacy in medicinal applications .
Comparison with Similar Compounds
1,1’-Dibromoferrocene: can be compared with other ferrocene derivatives, such as:
1,1’-Dimethylferrocene: Unlike , this compound has methyl groups instead of bromine atoms, resulting in different reactivity and applications.
1,1’-Diacetylferrocene: This derivative has acetyl groups, which can undergo different chemical reactions compared to bromine-substituted ferrocene.
1,1’-Dichloroferrocene:
The uniqueness of 1,1’-Dibromoferrocene lies in its specific reactivity due to the presence of bromine atoms, which can participate in a variety of substitution and coupling reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H8Br2Fe |
|---|---|
Molecular Weight |
343.82 g/mol |
IUPAC Name |
1-bromocyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1;+2 |
InChI Key |
ANUJXWUVZHMJDL-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1Br.[CH-]1C=CC=C1Br.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


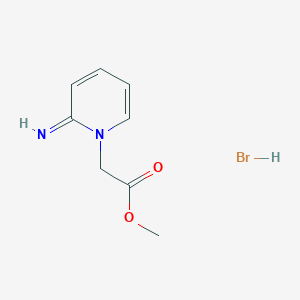

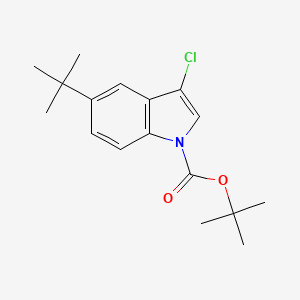

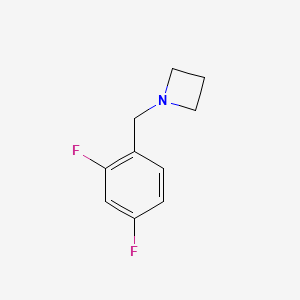
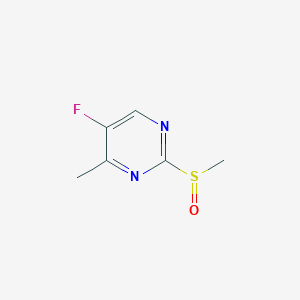
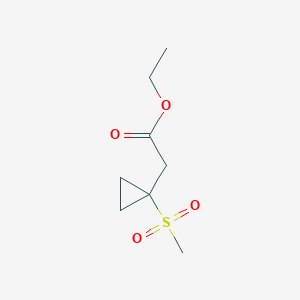
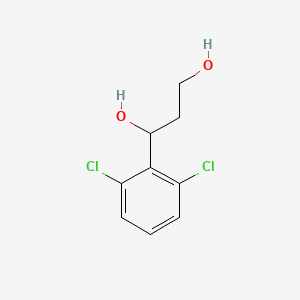
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)
